molecular formula C6H9NO2 B8767852 (2-Oxopyrrolidin-1-yl)acetaldehyde

(2-Oxopyrrolidin-1-yl)acetaldehyde

Cat. No. B8767852
M. Wt: 127.14 g/mol
InChI Key: ACXTWBMTKJWKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxopyrrolidin-1-yl)acetaldehyde is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Oxopyrrolidin-1-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Oxopyrrolidin-1-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Oxopyrrolidin-1-yl)acetaldehyde

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetaldehyde

InChI

InChI=1S/C6H9NO2/c8-5-4-7-3-1-2-6(7)9/h5H,1-4H2

InChI Key

ACXTWBMTKJWKOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1.02M solution of diisobutylalminium hydride in toluene (16 ml) was added dropwise to a solution of methyl(2-oxopyrrolidin-1-yl)acetate (1.01 g) in toluene (10 ml) at −78° C., and the mixture was stirred for 1 hour. The reaction solution was quenched with methanol at −78° C., then diluted with a 1N aqueous solution of hydrochloric acid, and allowed to warm to room temperature with stirring. The reaction solution was filtered through celite and then the filtrate was dried up. The residue was purified by silica gel column chromatography (chloroform:methanol=95:5→90:10) to yield 2-oxopyrrolidin-1-yl-acetaldehyde (120 mg) as a colorless oil.
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Synthesis routes and methods II

Procedure details

A mixture of N-(2-Hydroxyethyl)-2-pyrrolidone (5.00 g, 38.8 mmol) and triacetoxyperiodinane (24.6 g, 58.0 mmol) in CH2Cl2 was stirred at ambient temperature for approximately 64 hours. The reaction mixture was evaporated in vacuo and the residue was triturated with Et2O. After filtration of the solids, the mother liquor was evaporated in vacuo to provide the product as a crude oil: 1H NMR (CDCl3) δ 9.60 (1H, s), 4.16 (2H, s), 3.46 (2H, t, J=7 Hz), 2.45 (2H, t, J=8 Hz), 2.11 (2H, m).
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (0.87 mL, 10 mmol) was added dropwise to a solution of DMSO (0.71 mL, 10 mmol) in CH2Cl2 (7 mL) cooled to −78° C. After stirring 15 min at this temperature, 1-(2-hydroxyethyl)-2-pyrrolidinone (1 g, 7.7 mmol) was added dropwise. The mixture was stirred 30 min at −78° C. and Et3N (2.8 mL, 20 mmol) was added dropwise. After allowing the reaction to warm to rt, a solution of NaHCO3 was added and the mixture was extracted with CH2Cl2 (6×). The combined organic layers were dried and concentrated to give the product as an oil: 1H NMR (CDCl3) δ 9.60 (1H, s), 4.16 (2H, s), 3.46 (2H, t, J=7 Hz), 2.45 (2H, t, J=8 Hz), 2.11 (2H, m).
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0.87 mL
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7 mL
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2.8 mL
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